Defluoro O-Methyl Dolutegravir
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22FN3O5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(3S,7R)-N-[(4-fluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C21H22FN3O5/c1-12-7-8-30-16-11-24-10-15(18(26)19(29-2)17(24)21(28)25(12)16)20(27)23-9-13-3-5-14(22)6-4-13/h3-6,10,12,16H,7-9,11H2,1-2H3,(H,23,27)/t12-,16+/m1/s1 |
InChI Key |
PGTXEQHVCFMSMI-WBMJQRKESA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)OC |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of Defluoro O-Methyl Dolutegravir (B560016)
A retrosynthetic analysis provides a roadmap for the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors.
Identification of Key Disconnections and Strategic Bonds
The core structure of Defluoro O-Methyl Dolutegravir is a complex, fused heterocyclic system. The key strategic disconnections in a retrosynthetic sense would be at the bonds that are most readily formed in the forward synthesis. For the pyrido[1',2':4,5]pyrazino[2,1-b] nih.govmit.eduoxazine (B8389632) core, the most logical disconnections are:
C-N bond of the pyrazine (B50134) ring: This disconnection simplifies the tricyclic system into a dihydropyridone intermediate and a suitable amino alcohol derivative. This is a common strategy in the synthesis of related compounds like Dolutegravir.
Amide bond: The N-(4-fluorobenzyl)carboxamide moiety can be disconnected to reveal a carboxylic acid or ester on the pyridone ring and 4-fluorobenzylamine (B26447). This is a standard transformation in organic synthesis.
Pyridone ring bonds: The pyridone ring itself can be deconstructed into simpler acyclic precursors, often involving a Michael addition followed by cyclization.
These disconnections point towards a convergent synthesis strategy, where the key fragments are prepared separately and then combined to construct the final molecule.
Potential Precursors and Building Blocks for Core Scaffolds
Based on the retrosynthetic analysis, the following key precursors and building blocks can be identified for the synthesis of this compound:
| Precursor/Building Block | Role in Synthesis |
| 4-Methoxyacetoacetate derivative | Provides the C2, C3, C4, and C7 atoms of the pyridone core, including the methoxy (B1213986) group. |
| Aminoacetaldehyde dimethyl acetal (B89532) | Source of the nitrogen and the C5 and C6 atoms of the pyridone ring. |
| (R)-3-Aminobutan-1-ol | Key chiral building block for the formation of the oxazine ring. |
| 4-Fluorobenzylamine | Introduces the N-(4-fluorobenzyl) side chain. |
| A suitable C1 building block (e.g., dimethylformamide dimethyl acetal) | For the formation of an enamine intermediate from the acetoacetate (B1235776) derivative. |
Elucidation of Synthetic Routes and Pathways
The forward synthesis of this compound can be envisioned through a multi-step linear approach, drawing parallels from the established syntheses of Dolutegravir. nih.govnih.gov
Multi-step Linear Synthetic Approaches
A plausible linear synthesis would involve the sequential construction of the pyridone ring, followed by the formation of the tricyclic core and finally the introduction of the carboxamide group.
The formation of the central tricyclic system is the cornerstone of the synthesis. This can be achieved in a two-step sequence involving the initial construction of a functionalized pyridone ring, followed by a cyclization reaction to form the fused pyrazino-oxazine system.
A widely adopted method for the pyridone ring construction involves the reaction of a vinylogous amide with an aminoacetaldehyde equivalent. nih.gov In the context of this compound, this would involve the reaction of a suitable methoxy-substituted acetoacetate derivative with aminoacetaldehyde dimethyl acetal. The resulting intermediate can then undergo cyclization to form the pyridone core.
The subsequent and crucial step is the diastereoselective cyclization to form the fused oxazine ring. This is typically achieved by reacting the pyridone intermediate, after deprotection of the acetal to reveal an aldehyde, with a chiral amino alcohol. nih.gov For this compound, (R)-3-aminobutan-1-ol would be the reagent of choice to establish the correct stereochemistry at the two chiral centers of the oxazine ring. This acid-catalyzed cyclization proceeds through the formation of an imine followed by an intramolecular cyclization to furnish the desired tricyclic core. nih.gov
| Step | Reactants | Key Transformation |
| 1. Pyridone Formation | 4-Methoxyacetoacetate derivative, Aminoacetaldehyde dimethyl acetal | Construction of the 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine ring. |
| 2. Acetal Deprotection | 1-(2,2-dimethoxyethyl)-pyridone intermediate, Acid (e.g., formic acid) | Hydrolysis of the dimethyl acetal to the corresponding aldehyde. |
| 3. Oxazine Ring Formation | Pyridone-aldehyde intermediate, (R)-3-Aminobutan-1-ol | Diastereoselective intramolecular cyclization to form the pyrido[1',2':4,5]pyrazino[2,1-b] nih.govmit.eduoxazine core. |
With the core tricyclic system in place, the final key transformation is the introduction of the N-(4-fluorobenzyl)carboxamide group at the C9 position. There are two main strategies to achieve this functionalization.
One approach involves carrying the carboxylic acid functionality through the synthesis and performing the amidation as a late-stage step. This would involve the hydrolysis of a corresponding ester intermediate (e.g., a methyl or ethyl ester) at the C9 position to the carboxylic acid. The resulting acid can then be coupled with 4-fluorobenzylamine using standard peptide coupling reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). nih.gov
| Step | Reactants | Key Transformation |
| 1. Ester Hydrolysis (if necessary) | C9-ester of the tricyclic core, Base (e.g., KOH) | Conversion of the ester to the corresponding carboxylic acid. nih.gov |
| 2. Amidation | C9-carboxylic acid or C9-ester of the tricyclic core, 4-Fluorobenzylamine, Coupling agent or heat/base | Formation of the N-(4-fluorobenzyl)carboxamide to yield this compound. nih.govnih.gov |
Convergent Synthetic Strategies for Advanced Intermediates
Convergent synthesis is a widely employed strategy in the preparation of complex molecules like dolutegravir and its analogs. This approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. In the context of this compound, convergent strategies focus on the efficient construction of advanced intermediates that will ultimately be fused to form the final tricyclic ring system.
A common strategy involves the preparation of a pyridinone core and a separate chiral amino alcohol fragment. These fragments are then coupled to form the characteristic pyrido[1',2':4,5]pyrazino[2,1-b] nih.govgoogle.comoxazine structure. The synthesis of the pyridinone intermediate itself can be a multi-step process, often starting from commercially available materials. For instance, one route involves the reaction of methyl 4-methoxy-3-oxobutanoate which is converted to a vinylogous amide, followed by cyclization and selective hydrolysis to yield a key pyridinone intermediate. nih.gov
Optimization of Reaction Conditions and Parameters
The efficiency and success of synthesizing this compound and its precursors are highly dependent on the careful optimization of reaction conditions. Key parameters that are meticulously controlled include solvent selection, temperature, and the use of specific catalytic systems.
Solvent Selection and Temperature Regimes
The choice of solvent and the reaction temperature are critical for maximizing yield and minimizing side reactions. Different solvents can influence reaction rates and even the reaction pathway. For example, in the formation of pyridinone intermediates, solvents such as methanol, acetonitrile (B52724), and 2-methyltetrahydrofuran (B130290) have been investigated. nih.gov Methanol often provides good yields, while the use of 2-methyltetrahydrofuran, despite being more expensive, is advantageous due to its higher boiling point and derivation from renewable resources. nih.gov Toluene has been found to be less effective due to its nonpolar nature. nih.gov
Temperature control is equally crucial. In some reactions, elevated temperatures are necessary to drive the reaction to completion. For instance, a cyclization step to form a tricyclic intermediate has been performed at 100 °C. nih.gov Conversely, other steps, such as certain hydrolysis reactions, may require cooling to 0 °C or even lower to prevent the formation of byproducts and ensure high selectivity. nih.gov Continuous flow reactors offer precise temperature control, allowing for rapid heating and cooling, which can significantly improve reaction outcomes and reduce reaction times. nih.govresearchgate.net
| Reaction Step | Solvent(s) | Temperature (°C) | Observations |
| Pyridinone Formation | Methanol, Acetonitrile, 2-Methyltetrahydrofuran, Toluene | 100 | Methanol gave higher yields compared to acetonitrile and 2-methyltetrahydrofuran. Toluene resulted in lower yields. nih.gov |
| Acetal Deprotection | Acetonitrile | 80, 100, 110 | Higher temperatures were explored to drive the reaction forward when it did not proceed at 50°C. nih.gov |
| Cyclization | Isopropyl alcohol | 70-80 | Reaction was carried out at an elevated temperature to ensure completion. google.com |
| Hydrolysis | Methanol/Water | 100 | The presence of water as a co-solvent significantly enhanced the yield and selectivity. nih.gov |
| Hydrolysis | Isopropanol | -5 | The solution was cooled to a low temperature to facilitate crystallization and purification of the product. mdpi.com |
Catalytic Systems in Specific Stepwise Transformations
Catalysts play a pivotal role in many of the synthetic steps leading to this compound. Both acid and base catalysts are commonly employed. For instance, the deprotection of an acetal group to reveal an aldehyde, a key step in forming the tricyclic system, can be catalyzed by strong acids like methanesulfonic acid or p-toluenesulfonic acid monohydrate. nih.gov In continuous flow systems, solid acid catalysts such as Amberlyst-15 have been utilized, offering the advantage of easier separation from the reaction mixture. nih.gov
Bases are also critical, particularly in cyclization and hydrolysis steps. A variety of inorganic and organic bases, including lithium hydroxide (B78521) (LiOH) and sodium methylate, have been used. google.comnih.gov The choice of base can influence the reaction rate and yield. For example, sodium methylate in 2-propanol has been identified as a preferable system for a cyclocondensation step due to its efficiency and safety. google.com
Control of Regioselectivity and Stereoselectivity
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex chiral molecules like dolutegravir and its analogs. Regioselectivity, the control of which position on a molecule reacts, is often managed through the use of protecting groups and the specific choice of reagents.
Stereoselectivity, the control of the three-dimensional arrangement of atoms, is a major challenge. The desired stereochemistry of the final product is often established early in the synthesis by using a chiral starting material. For example, the synthesis of the tricyclic core frequently utilizes (R)-3-amino-1-butanol to introduce the correct stereochemistry at the C4 and C12a positions. google.com This chiral building block can be obtained through resolution of a racemic mixture using a chiral resolving agent like D-(−)-tartaric acid. google.com The conditions of the cyclization reaction itself, including the solvent and base used, can also influence the diastereomeric ratio of the product.
Role of this compound as a Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of other important compounds, most notably Defluoro Dolutegravir.
Precursor in the Synthesis of Defluoro Dolutegravir
The primary role of this compound in synthetic chemistry is as a direct precursor to Defluoro Dolutegravir. The "O-Methyl" group is a protecting group for the hydroxyl group at the C-7 position of the dolutegravir scaffold. This protection strategy allows for other chemical transformations to be carried out on the molecule without affecting the hydroxyl group.
Generalized Role in Dolutegravir Analog Preparation
This compound functions as a key intermediate in the synthesis of other dolutegravir analogs, specifically those lacking one of the fluorine atoms present in the parent drug. synthinkchemicals.comveeprho.com In many synthetic routes for dolutegravir and related compounds, the hydroxyl group on the pyridone core is protected as a methyl ether (a methoxy group) throughout the main synthetic sequence. synzeal.comgoogle.com This O-methylated intermediate, such as O-Methyl Dolutegravir, is typically the penultimate compound, which then undergoes demethylation to yield the final active pharmaceutical ingredient. google.comnih.gov
Consequently, this compound represents the direct precursor to Defluoro Dolutegravir. Its synthesis and isolation are essential for producing this specific analog, which may be used in structure-activity relationship (SAR) studies or as a reference standard for impurity profiling during the manufacturing of dolutegravir. synzeal.comsvaklifesciences.com The preparation of such analogs helps in understanding the role of specific functional groups, like the fluorine atoms, in the biological activity of the drug. nih.gov
Specific Chemical Transformations Utilized in Synthesis
The synthesis of this compound mirrors the established routes for dolutegravir, involving a sequence of complex chemical transformations to construct the tricyclic core and append the necessary side chains. chemrxiv.orgacs.org The primary distinction lies in the use of 4-fluorobenzylamine instead of 2,4-difluorobenzylamine (B110887). simsonpharma.comgoogle.com
Cyclization Reactions for Ring Formation
The construction of the intricate tricyclic framework of this compound is a cornerstone of its synthesis, achieved through carefully orchestrated cyclization reactions.
Pyridone Ring (Ring A) Formation: The synthesis often begins with the construction of the functionalized pyridone ring. One strategy involves a magnesium bromide (MgBr₂)-promoted intramolecular cyclization of an acyclic precursor to selectively form the pyridone diester. nih.govmdpi.com This method provides a highly selective conversion to the desired pyridinone core structure. nih.gov Alternative routes build the pyridone ring via a cyclocondensation reaction, for instance, between an aminopropenoate intermediate and dimethyl oxalate. google.com
Tricyclic Core Formation: A pivotal transformation is the diastereoselective cyclization that forms the fused B and C rings. This is typically achieved by reacting a pyridone aldehyde intermediate with (R)-3-amino-1-butanol. nih.govacs.orgtandfonline.com The reaction condenses the amine and aldehyde and subsequently forms the hemiaminal ether linkage, establishing the characteristic simsonpharma.comchemrxiv.orgoxazine ring fused to the pyridone system. chemistryviews.org This step is critical as it sets the stereochemistry of the final molecule. researchgate.net
Table 2: Key Cyclization Strategies in Analog Synthesis
| Reaction | Description | Key Reagents | Source |
|---|---|---|---|
| Pyridone Formation | Intramolecular cyclization to form the core pyridone ring system. | MgBr₂·OEt₂ | chemrxiv.orgnih.govacs.org |
| Tricyclic Formation | Diastereoselective cyclization of a pyridone aldehyde with an amino alcohol. | (R)-3-amino-1-butanol, Acetic Acid | acs.orgtandfonline.com |
Amide Bond Formation Chemistry
The final structural element, the N-(4-fluorobenzyl) carboxamide side chain, is introduced via an amide bond formation reaction. This involves coupling the carboxylic acid group at the C-9 position of the tricyclic core with 4-fluorobenzylamine. chemrxiv.orgacs.org
To facilitate this reaction, the carboxylic acid is activated using a coupling reagent. Carbonyldiimidazole (CDI) is a commonly employed reagent for this purpose. chemrxiv.orggoogle.com The acid is first treated with CDI to form an activated acyl-imidazole intermediate, which then readily reacts with the incoming amine (4-fluorobenzylamine) to form the desired amide bond, yielding this compound. chemrxiv.org Alternative methods include direct aminolysis of the corresponding methyl or ethyl ester precursor, which can also furnish the final amide under specific conditions. acs.org
Etherification and Demethylation Strategies
The "O-Methyl" designation in the compound's name signifies the presence of a methoxy group at the C-7 position. simsonpharma.comsvaklifesciences.com This group acts as a protecting group for the enolic hydroxyl function of the pyridone ring system during the synthesis.
Etherification: The methoxy group is typically introduced early in the synthetic sequence, often by starting with a precursor like 4-methoxyacetoacetic acid methyl ester. tandfonline.comtandfonline.com This ensures the potentially reactive hydroxyl group is masked, preventing unwanted side reactions during subsequent transformations such as cyclizations and amide coupling.
Demethylation: In the synthesis of the final active drug, Dolutegravir, a crucial final step is the O-demethylation of the methoxy group to reveal the free hydroxyl group. nih.gov This is often accomplished using reagents like lithium bromide (LiBr) in a suitable solvent. google.comtandfonline.comresearchgate.net However, for the specific preparation of this compound, the synthesis is intentionally stopped before this demethylation step. The compound is isolated as the methyl ether, which serves as a stable intermediate. synzeal.com
Selective Functional Group Interconversions
Ester Hydrolysis: A common transformation is the selective hydrolysis, or saponification, of a diester intermediate to a monoacid. For example, a pyridinone diester is selectively hydrolyzed using a base like lithium hydroxide (LiOH) at low temperatures to yield the corresponding carboxylic acid, which is essential for the subsequent amide bond formation. chemrxiv.orgacs.orgnih.gov
Acetal Deprotection: In many synthetic pathways, an aldehyde functional group, required for the key cyclization with (R)-3-amino-1-butanol, is protected as a dimethyl acetal. acs.orgresearchgate.net This acetal is deprotected under acidic conditions, for instance using aqueous sulfuric acid or formic acid, to generate the reactive aldehyde in situ just before the cyclization step. acs.org
Pyrone Ring Opening: Some approaches to the pyridone core involve the ring-opening of a 4-pyrone precursor by an amine nucleophile, followed by a subsequent cyclization to form the desired pyridinone structure. acs.org
Structural Characterization and Advanced Analytical Methodologies
Advanced Spectroscopic Techniques for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Detailed ¹H NMR data for Defluoro O-Methyl Dolutegravir (B560016), including chemical shifts, multiplicities, coupling constants, and integration for each proton, are not currently available in the public domain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Specific ¹³C NMR spectral data, including the chemical shifts of all carbon atoms in the Defluoro O-Methyl Dolutegravir molecule, are not publicly accessible.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Correlational data from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which are essential for confirming the connectivity of the molecular structure, have not been published for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
While the nominal mass can be calculated from the molecular formula, precise mass measurement data from HRMS, which would confirm the elemental composition and provide information on fragmentation patterns for structural verification, is not available in published literature for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a pivotal analytical technique for the identification of functional groups within a molecule. For "this compound," while a specific spectrum is not publicly available, data from structurally analogous compounds, such as O-methyl ent-dolutegravir, provide valuable insights. The IR spectrum of these related compounds exhibits characteristic absorption bands that can be extrapolated to "this compound."
Key IR absorption peaks observed in analogous structures indicate the presence of specific functional groups. For instance, an absorption band observed around 3444 cm⁻¹ is indicative of the N-H stretching vibration of the amide group. longdom.org The presence of multiple carbonyl (C=O) groups, a defining feature of the dolutegravir core structure, is confirmed by strong absorption peaks around 1721 cm⁻¹ and 1652 cm⁻¹. longdom.org The former can be attributed to the carbamoyl (B1232498) C=O and the latter to the pyridinone C=O. The ether linkage in the methoxy (B1213986) group is typically observed in the fingerprint region.
These characteristic peaks are instrumental in confirming the presence of the core functional moieties of "this compound."
Table 1: Representative Infrared (IR) Spectroscopy Data for Functional Group Identification of Dolutegravir Analogs
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Amide (N-H Stretch) | ~ 3444 |
| Carbonyl (C=O Stretch) | ~ 1721 |
| Carbonyl (C=O Stretch) | ~ 1652 |
Note: Data is based on structurally similar compounds like O-methyl ent-dolutegravir. longdom.org
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for determining the purity of "this compound" and for its isolation from synthesis reaction mixtures or from the bulk drug substance where it may be present as an impurity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of "this compound" and for its quantitative determination. Various reversed-phase HPLC (RP-HPLC) methods developed for Dolutegravir and its related substances can be readily adapted. These methods typically employ a C8 or C18 stationary phase.
A common approach involves a gradient elution using a mobile phase composed of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. longdom.orgthermofisher.comphmethods.net Detection is usually performed using a photodiode array (PDA) detector at a wavelength where the analyte exhibits maximum absorbance, often around 260 nm. globalresearchonline.netnih.gov
The validation of these HPLC methods, in accordance with ICH guidelines, establishes their specificity, linearity, accuracy, precision, and robustness. For instance, the limit of detection (LOD) and limit of quantification (LOQ) for related impurities in Dolutegravir have been reported to be as low as 0.006% and 0.018% (w/w) respectively, demonstrating the high sensitivity of these methods. humanjournals.com
Table 2: Illustrative HPLC Method Parameters for the Analysis of Dolutegravir and Related Compounds
| Parameter | Typical Value |
| Column | ODS C18 (e.g., 150 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase A | 0.05M Phosphate Buffer (pH adjusted) phmethods.net |
| Mobile Phase B | Acetonitrile phmethods.net |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection Wavelength | 260 nm nih.gov |
| Column Temperature | Ambient or controlled (e.g., 30 °C) phmethods.net |
Table 3: Representative Quantitative Performance Data for HPLC Analysis of Dolutegravir Impurities
| Parameter | Typical Value |
| Linearity Range | 5-35 µg/mL nih.gov |
| Correlation Coefficient (r²) | > 0.999 humanjournals.com |
| Limit of Detection (LOD) | 0.006% w/w humanjournals.com |
| Limit of Quantification (LOQ) | 0.018% w/w humanjournals.com |
| Accuracy (% Recovery) | 97.5% - 103.2% humanjournals.com |
Preparative Chromatography for Compound Isolation and Purification
For the purpose of obtaining a pure reference standard of "this compound" for detailed characterization, preparative chromatography is employed. This technique utilizes the same principles as analytical HPLC but on a larger scale, with larger columns and higher flow rates to handle greater sample loads.
The analytical HPLC method is typically scaled up for preparative purposes. A common strategy involves using a column with the same stationary phase chemistry but with a larger internal diameter. The mobile phase composition and gradient profile are optimized to maximize throughput while maintaining adequate separation from other impurities. Fraction collection is triggered based on the detector signal, and the collected fractions containing the target compound are then combined and the solvent is removed to yield the purified "this compound." The isolation of various Dolutegravir impurities has been successfully achieved using preparative HPLC with C18 columns. researchgate.net
Gas Chromatography (GC) for Volatile Impurities or Reagents (If Applicable)
While HPLC is the primary technique for the analysis of non-volatile compounds like "this compound," Gas Chromatography (GC) is highly effective for the detection and quantification of volatile and semi-volatile impurities that may be present from the synthesis process. This can include residual solvents or volatile reagents.
A recent study highlighted the use of a fast ultrasonication-assisted extraction method coupled with GC-Mass Spectrometry (GC-MS) for the identification and quantification of potential genotoxic impurities (GTIs) in Dolutegravir sodium. nih.gov This demonstrates the applicability of GC-based methods in the comprehensive quality control of Dolutegravir and its related compounds. The use of a mass spectrometer as a detector provides high specificity and sensitivity, allowing for the identification of trace-level volatile impurities.
Stereochemical Analysis and Chiral Purity Determination
Dolutegravir possesses two chiral centers, leading to the possibility of four stereoisomers. As "this compound" is a close analog, it shares this stereochemical complexity. Therefore, the determination of its stereochemical configuration and chiral purity is of paramount importance.
Chiral HPLC is the method of choice for this purpose. These methods utilize a chiral stationary phase (CSP) that can differentiate between enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective for the separation of Dolutegravir's stereoisomers. globalresearchonline.net
For instance, a reported chiral HPLC method successfully resolved the enantiomer and a diastereomer of Dolutegravir on a Lux cellulose-4 column. humanjournals.com Another method employed a Chiralpak IF-3 column for the separation of all three possible optical isomers. The mobile phase in such separations often consists of a mixture of an alkane (like n-hexane) with an alcohol (like ethanol (B145695) or isopropanol) for normal-phase chromatography, or aqueous buffers with organic modifiers for reversed-phase chromatography. humanjournals.com The resolution between the stereoisomers is a critical parameter, and values greater than 3.0 have been achieved, indicating excellent separation. humanjournals.com
Table 4: Example of Chiral HPLC Method Parameters for Stereoisomer Separation of Dolutegravir Analogs
| Parameter | Typical Value |
| Column | Lux cellulose-4 (250 x 4.6 mm, 5 µm) humanjournals.com |
| Mobile Phase | Acetonitrile:Water:Orthophosphoric Acid (980:40:2 v/v/v) humanjournals.com |
| Flow Rate | 1.5 mL/min humanjournals.com |
| Detection Wavelength | 258 nm |
| Resolution (between isomers) | > 3.0 humanjournals.com |
Theoretical Structure Activity Relationship Sar and Molecular Design Principles
Impact of Defluorination on Molecular Geometry and Electronic Properties
In the parent molecule, dolutegravir (B560016), the difluorophenyl group extends into a pocket of the active site, making important van der Waals contacts. nih.govnih.gov The two fluorine atoms are highly electronegative and play a role in modulating the electronic properties and interaction potential of this part of the molecule. The removal of one of these atoms would initiate a cascade of electronic and conformational adjustments.
This change is critical because electrostatic complementarity is a key driver of macromolecule-ligand interactions. nih.gov The electrostatic surface of the HIV integrase active site is specifically contoured to recognize the charge distribution of effective inhibitors. researchgate.net A theoretical analysis would predict that the altered MEP of the defluorinated compound would result in a weaker or less specific electrostatic interaction with the target protein, potentially reducing binding affinity.
Structural studies of dolutegravir have revealed that its difluorophenyl group can subtly adjust its position and conformation within the binding pocket, a flexibility that may contribute to its high barrier to resistance. nih.govnih.gov The removal of a fluorine atom would reduce the steric bulk on one side of the benzyl (B1604629) ring. This could, in theory, increase the conformational freedom of the benzyl group, allowing it to adopt new, potentially less optimal, orientations within the binding site. While increased flexibility can sometimes be advantageous, in this case, it might disrupt the precise positioning required for optimal van der Waals and stacking interactions with the viral DNA and protein residues. nih.gov
Influence of O-Methylation on Potential Molecular Interactions
The most dramatic theoretical impact on activity comes from the O-methylation of the hydroxyl group on the tricyclic core. This hydroxyl is part of a triad (B1167595) of coplanar oxygen atoms that are essential for the primary mechanism of action: the chelation of two magnesium ions (Mg²⁺) in the integrase active site. researchgate.net
The replacement of a hydrogen atom in the hydroxyl group with a larger methyl group introduces significant steric bulk. taylorandfrancis.comcore.ac.uk The active site of HIV integrase is a precisely shaped cavity, and the introduction of a methyl group at this position would likely lead to a steric clash with protein residues. oup.com Such a clash would prevent the inhibitor from seating correctly within the active site, thereby severely compromising its binding. It is hypothesized that the enzyme's active site cannot accommodate this additional bulk without significant, and likely energetically unfavorable, conformational changes.
The hydroxyl group is a versatile hydrogen bond participant, capable of acting as both a hydrogen bond donor (via its hydrogen) and an acceptor (via its oxygen). nih.govnih.gov In contrast, a methoxy (B1213986) group (–OCH₃) can only function as a hydrogen bond acceptor; it has lost its donor capability. acs.orgresearchgate.net The hydroxyl group on dolutegravir's core is critical for coordinating with the Mg²⁺ ions, an interaction that is more complex than a simple hydrogen bond but relies on the precise electronic and spatial properties of the oxygen. Methylation would eliminate the ability to act as a hydrogen bond donor and, more importantly, would fundamentally disrupt the metal chelation that anchors the inhibitor to the active site. This single modification is predicted to abrogate the compound's primary mode of inhibition.
Computational Chemistry Approaches for Conformational Analysis and Ligand-Target Hypotheses
To formally test these hypotheses, a range of computational chemistry methods would be employed. nih.govaalto.fi These in silico techniques allow for the detailed study of molecular properties and interactions, providing a bridge between chemical structure and biological activity. tandfonline.com
Molecular dynamics (MD) simulations would be a primary tool. nih.gov By simulating the movement of the inhibitor and the protein-DNA complex over time, MD can reveal the stability of the bound state, explore conformational flexibility, and identify key interactions. acs.orgindexcopernicus.comnih.gov For Defluoro O-Methyl Dolutegravir, MD simulations would likely show significant instability in the binding pocket due to the loss of metal chelation and steric clashes.
Molecular docking could be used to predict the preferred binding pose of the modified compound within the integrase active site. However, standard docking protocols might fail to accurately represent the critical role of the magnesium ions, often requiring specialized setups. The results would likely predict a much lower binding affinity compared to the parent drug.
Density Functional Theory (DFT) calculations would be used to accurately model the electronic properties of the compound. nih.govresearchgate.netnih.gov These calculations would provide a quantitative analysis of the molecular electrostatic potential and orbital energies, confirming the electronic consequences of defluorination and O-methylation discussed previously.
Data Tables
Table 1: Comparison of Compound Properties
| Property | Dolutegravir | This compound |
|---|---|---|
| Molecular Formula | C₂₀H₁₉F₂N₃O₅ nih.gov | C₂₁H₂₂FN₃O₅ |
| Molecular Weight | 419.4 g/mol nih.gov | 415.4 g/mol |
| Key Functional Groups | Difluorobenzyl, Hydroxyl | Monofluorobenzyl, Methoxy |
| Metal Chelating Ability | Yes (via three oxygens) researchgate.net | No (theoretically abolished) |
| H-Bond Donor | Yes (hydroxyl, amide) nih.gov | Yes (amide only) |
Table 2: Theoretical Impact of Chemical Modifications
| Modification | Structural Change | Predicted Impact on Molecular Properties | Predicted Consequence for Binding |
|---|---|---|---|
| Defluorination | -F replaced with -H on the benzyl ring | Alters electrostatic potential; may increase conformational flexibility. | Weaker electrostatic and van der Waals interactions; potentially less optimal positioning in the binding pocket. |
| O-Methylation | -OH replaced with -OCH₃ on the tricyclic core | Introduces steric bulk; removes H-bond donor capability. taylorandfrancis.comacs.org | Prevents essential Mg²⁺ chelation; causes steric clashes with active site residues. oup.com |
Table 3: Computational Methods for Ligand-Target Analysis
| Method | Purpose | Application to this compound |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Assesses conformational flexibility and binding stability. acs.orgnih.gov | Predicts the dynamic behavior in the active site, likely showing unstable binding. |
| Molecular Docking | Predicts binding pose and estimates binding affinity. tandfonline.com | Generates hypothetical binding modes and scores, expected to show poor affinity. |
| Density Functional Theory (DFT) | Calculates electronic structure and properties. nih.govnih.gov | Quantifies changes in charge distribution and electrostatic potential due to modifications. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity across a series of compounds. tandfonline.com | Could place the compound within a larger model to predict its (lack of) inhibitory activity. |
Molecular Docking Simulations for Putative Binding Modes to Integrase Active Site (Theoretical)
To elucidate the potential binding mechanism of this compound, a hypothetical molecular docking study was conceptualized. The primary objective of such a study would be to predict the binding affinity and interaction patterns of the compound within the active site of HIV-1 integrase, particularly in the context of the intasome, which includes the viral DNA.
Methodology:
A homology model of HIV-1 subtype C integrase would be utilized for the docking simulations. researchgate.net The structure of this compound would be generated and optimized using standard computational chemistry software. The docking protocol would involve preparing the protein by adding hydrogen atoms and assigning charges, followed by defining the binding site based on the known location of dolutegravir in the integrase active site.
Predicted Interactions:
The 2-fluoro atom of dolutegravir engages in van der Waals contacts with the side chain of a glutamate (B1630785) residue (Glu152 in HIV-1 IN). nih.gov The absence of this fluorine would eliminate this interaction. Furthermore, the replacement of the hydroxyl group with a methoxy group would introduce steric bulk and alter the electronic properties at this position. This O-methylation would prevent the formation of a hydrogen bond that is typically observed between the hydroxyl group of dolutegravir and a key amino acid residue in the integrase active site.
Table 1: Hypothetical Molecular Docking Results
| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| Dolutegravir | -9.5 | Mg2+ chelation, H-bond with Gln148, pi-pi stacking with Tyr143, F...DNA contact |
| This compound | -7.2 | Mg2+ chelation, potential steric clash with Gln148 due to O-methyl group, loss of F...DNA contact |
Molecular Dynamics Simulations for Conformational Sampling
To further investigate the stability and dynamics of the this compound-integrase complex, a hypothetical molecular dynamics (MD) simulation would be performed.
Methodology:
The docked complex from the molecular docking study would be solvated in a water box with appropriate counter-ions. The system would be subjected to energy minimization, followed by equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) conditions. researchgate.net A production run of at least 100 nanoseconds would then be carried out to analyze the trajectory.
Predicted Outcomes:
The MD simulations would likely reveal a higher degree of flexibility for this compound within the binding pocket compared to dolutegravir. The absence of the stabilizing fluorine interactions would allow for greater conformational freedom. The root-mean-square deviation (RMSD) of the ligand would be expected to be higher, indicating less stable binding. The O-methyl group might also lead to transient steric clashes with neighboring residues, further destabilizing the complex. Analysis of the binding free energy using methods like MM-PBSA would likely show a less favorable binding energy for this compound compared to its parent compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
A hypothetical Quantitative Structure-Activity Relationship (QSAR) model could be developed to understand the key molecular descriptors influencing the inhibitory activity of dolutegravir analogs.
Methodology:
A dataset of dolutegravir derivatives with known inhibitory concentrations (IC50) would be compiled. For each compound, a range of 2D and 3D molecular descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties. A statistical method, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the biological activity.
Application to this compound:
In the context of this QSAR model, the descriptors for this compound would be calculated and its activity predicted. The model would likely predict a lower activity for this analog due to the following changes in its descriptors:
Reduced electronegativity: The removal of the highly electronegative fluorine atoms would significantly alter the electronic properties of the benzyl ring.
Altered steric profile: The introduction of the methyl group would increase the steric bulk in a critical region of the molecule.
Table 2: Hypothetical QSAR Data for Dolutegravir Analogs
| Compound | LogP | Molecular Weight | Polar Surface Area | Predicted pIC50 |
|---|---|---|---|---|
| Dolutegravir | 2.3 | 419.4 | 95.7 | 8.5 |
| Defluoro Dolutegravir | 2.8 | 383.4 | 95.7 | 7.9 |
| O-Methyl Dolutegravir | 2.6 | 433.4 | 86.5 | 8.1 |
| This compound | 3.1 | 397.4 | 86.5 | 7.3 |
Rational Design Principles for Dolutegravir Analogs Based on Structural Modifications
Based on the theoretical analysis of this compound, several rational design principles for future dolutegravir analogs can be proposed:
Preservation of Key Interactions: The metal-chelating core is essential for activity and should be conserved. Modifications to the benzyl group should aim to maintain or enhance the interactions with the viral DNA and key amino acid residues.
Role of Halogen Atoms: The fluorine atoms on the benzyl ring of dolutegravir are crucial for its high potency. nih.gov Future designs should consider retaining these or replacing them with other bioisosteres that can form similar favorable interactions.
Optimization of the Linker: The linker connecting the chelating core and the benzyl group is critical for positioning the molecule correctly in the active site. Modifications to this linker could be explored to improve binding to resistant strains of HIV integrase.
Modulation of Physicochemical Properties: Properties such as lipophilicity and polar surface area should be carefully balanced to ensure good oral bioavailability and cell permeability. The introduction of a 1,2,3-triazole moiety, for instance, has been explored in other dolutegravir derivatives to modify these properties. nih.govmdpi.com
The theoretical study of this compound underscores the intricate structure-activity relationships of this class of compounds and highlights the importance of specific structural features for potent HIV-1 integrase inhibition.
Role in Pharmaceutical Process Chemistry and Impurity Research
Defluoro O-Methyl Dolutegravir (B560016) as a Process Impurity: Formation and Control
The manufacturing of active pharmaceutical ingredients (APIs) is a highly complex process where the formation of impurities is a critical concern. In the synthesis of Dolutegravir, a potent HIV-1 integrase inhibitor, "Defluoro O-Methyl Dolutegravir" has been identified as a process-related impurity. Understanding its formation is paramount to ensuring the purity and safety of the final drug product.
Identification of Synthetic Steps Prone to its Formation
The synthesis of Dolutegravir is a multi-step process, and the formation of impurities can occur at various stages. Research into Dolutegravir's impurity profile has pointed to specific steps where "this compound" is likely to be generated. While the exact point of defluorination is a subject of ongoing investigation, it is hypothesized to be associated with reactions involving the 2,4-difluorobenzylamine (B110887) moiety, a key starting material in the Dolutegravir synthesis. Furthermore, the "O-methylation" suggests a subsequent or concurrent reaction, potentially involving a methylating agent or the breakdown of methyl-containing solvents or reagents under certain reaction conditions.
A study on the synthesis of Dolutegravir impurities has detailed the preparation of a related compound, "O-methyl ent-dolutegravir," through a three-step sequence that includes the construction of a fused 1,3-oxazinane (B78680) ring, cleavage of an ethoxy ether moiety, and a final methylation step. nih.gov This synthesis provides a plausible framework for understanding how the O-methylated portion of the impurity might be formed.
Mechanistic Pathways of Impurity Generation
The precise mechanistic pathway for the formation of "this compound" is not yet fully elucidated in publicly available literature. However, based on fundamental chemical principles, its generation would likely involve two key transformations: defluorination and O-methylation.
The defluorination would involve the cleavage of a carbon-fluorine bond on the 2,4-difluorobenzyl group. Aromatic nucleophilic substitution or a radical-mediated process could be potential mechanisms, possibly catalyzed by reaction conditions such as high temperatures or the presence of certain reagents.
The O-methylation likely occurs on the hydroxyl group of the Dolutegravir core structure or a precursor. This could happen through reaction with a methylating agent present in the reaction mixture, either intentionally or as a byproduct.
Strategies for Impurity Minimization in Synthetic Processes
To control the levels of "this compound" and other impurities, pharmaceutical manufacturers employ a range of strategies throughout the synthetic process. These can include:
Optimization of Reaction Conditions: Careful control of parameters such as temperature, pressure, reaction time, and pH can significantly influence the formation of impurities.
Purity of Starting Materials: Ensuring the high purity of raw materials, including 2,4-difluorobenzylamine, is crucial to prevent the introduction of precursors to unwanted side reactions.
Solvent Selection: The choice of solvents can impact reaction pathways and impurity formation. Using non-methylating solvents where appropriate can mitigate the risk of O-methylation.
Purification Techniques: Implementing robust purification methods, such as chromatography and crystallization, at various stages of the synthesis is essential for removing impurities from the final product.
Analytical Strategies for Impurity Profiling in Dolutegravir Production
The ability to detect and quantify impurities is a cornerstone of pharmaceutical quality control. The identification of "this compound" has necessitated the development of specific analytical methods to monitor its presence in Dolutegravir drug substances and products.
Development of Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for the analytical profiling of Dolutegravir and its impurities. These methods are often coupled with mass spectrometry (LC-MS) to provide structural information for the identification of unknown peaks.
The development of a specific and sensitive analytical method for "this compound" would involve:
Column Selection: Choosing a stationary phase that provides adequate separation of the impurity from Dolutegravir and other known impurities.
Mobile Phase Optimization: Selecting a suitable mobile phase composition and gradient to achieve the desired resolution.
Detector Selection: Utilizing a detector, such as a UV detector or a mass spectrometer, that provides a sensitive and linear response for the impurity.
Method Validation: Rigorously validating the analytical method according to regulatory guidelines to ensure its accuracy, precision, specificity, and robustness.
Use as a Reference Standard for Quality Control Research
The availability of well-characterized reference standards is essential for the accurate identification and quantification of impurities. Chemical suppliers offer "2-Defluoro O-Methyl Dolutegravir" and "4-Defluoro O-Methyl Dolutegravir" as reference materials. pharmaffiliates.com These standards are used by pharmaceutical companies and regulatory agencies to:
Confirm the identity of impurity peaks in chromatograms by comparing their retention times and spectral data with the certified reference standard.
Quantify the levels of the impurity in batches of Dolutegravir to ensure they are within acceptable limits.
Develop and validate in-house analytical methods for routine quality control testing.
The synthesis and characterization of Dolutegravir impurities, including O-methylated derivatives, are crucial for providing these necessary reference standards. nih.gov
Implications for Chemical Manufacturing Process Development
The presence of impurities, even in trace amounts, can have significant implications for the manufacturing process of an active pharmaceutical ingredient (API). In the context of Dolutegravir synthesis, the identification and management of process-related impurities such as this compound are critical for ensuring the final drug product's quality, safety, and efficacy. The formation of this specific impurity necessitates a thorough understanding of the reaction mechanisms and the implementation of robust control strategies throughout the chemical manufacturing process development.
The synthesis of Dolutegravir is a complex multi-step process, and impurities can arise from various sources, including starting materials, intermediates, reagents, and side reactions. This compound is a known process-related impurity that requires careful consideration during process development and manufacturing. nih.govresearchgate.net Its formation is indicative of specific reaction conditions that can lead to the methylation of the enolic hydroxyl group of a Dolutegravir intermediate or the final molecule, along with the absence of a fluorine atom on the benzylamine (B48309) ring.
The implications of this compound for chemical manufacturing process development are multifaceted:
Process Understanding and Optimization: The detection of this compound prompts a deeper investigation into the reaction steps where methylation and defluorination can occur. Process chemists must identify the specific reagents and conditions—such as the choice of methylating agents, solvents, temperature, and pH—that favor the formation of this impurity. This understanding is crucial for optimizing the reaction conditions to minimize its generation. For instance, the synthesis of a related impurity, O-methyl ent-dolutegravir, has been described involving a methylation step, highlighting a potential pathway for the formation of such O-methylated impurities. nih.gov
Control of Raw Materials: The impurity profile of the starting materials and key intermediates is a critical factor. For example, the purity of (2,4-difluorophenyl)methanamine is crucial. nih.gov If this starting material contains impurities with a different fluorination pattern, it could lead to the formation of corresponding defluorinated Dolutegravir analogues.
Development of Analytical Methods: To control the levels of this compound in the final API, sensitive and specific analytical methods are required. veeprho.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques used to detect, quantify, and characterize such impurities. researchgate.netresearchgate.net The development and validation of these methods are essential components of process development, ensuring that the manufacturing process is consistently producing Dolutegravir of the required purity.
Purification Strategies: If the formation of this compound cannot be completely avoided during the reaction, effective purification methods must be developed. These may include crystallization, chromatography, or other techniques to remove the impurity to an acceptable level, as defined by regulatory authorities. The efficiency and scalability of these purification steps are important considerations for a commercially viable manufacturing process.
The table below summarizes the key data for this compound, which is essential for its identification and control during the manufacturing process.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2244245-33-6 | C21H22FN3O5 | 415.42 |
Future Perspectives in Chemical Research of Dolutegravir Analogs
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of dolutegravir (B560016) and its analogs often involves multi-step processes. nih.gov Future research is increasingly focused on developing more efficient, sustainable, and cost-effective synthetic strategies. One promising area is the use of flow chemistry, which has been successfully applied to the synthesis of dolutegravir itself. mdpi.com This approach offers advantages in terms of reaction control, safety, and scalability. The application of flow synthesis to Defluoro O-Methyl Dolutegravir could streamline its production, allowing for rapid generation of analogs for further study.
Another key area of development is the use of novel catalysts and reagents to improve yield and reduce waste. For instance, the development of greener routes to key intermediates, such as 2,4-difluorobenzylamine (B110887), is crucial. google.com Research into alternative formylation methods for m-difluorobenzene and more environmentally benign reduction-amination reactions could significantly reduce the environmental impact of synthesis. google.com Furthermore, the exploration of MgBr₂-promoted intramolecular cyclization presents an efficient method for constructing the core pyridinone structure of dolutegravir intermediates. mdpi.com Applying these advanced methodologies to the synthesis of this compound would be a significant step forward.
| Synthetic Intermediate | Key Reaction | Potential Improvement |
| 2,4-Difluorobenzylamine | Reductive amination | Use of greener catalysts (e.g., Raney nickel, Pd/C) and reaction conditions. google.com |
| Pyridinone core | Intramolecular cyclization | MgBr₂-promoted cyclization for high selectivity. mdpi.com |
| Final Assembly | Multi-step condensation | Application of flow chemistry for enhanced control and scalability. mdpi.com |
Advanced Computational Studies on Structural Modifications and Predicted Interactions
Computational chemistry plays a vital role in understanding the structure-activity relationships of dolutegravir and its analogs. Cryo-electron microscopy (cryo-EM) structures of drug-resistant HIV-1 intasomes bound to dolutegravir have provided unprecedented insights into the mechanisms of drug resistance. researchgate.net These high-resolution structures, combined with free energy simulations, can explain how specific mutations affect drug binding and why some analogs retain potency against resistant variants. researchgate.net
For this compound, similar computational studies would be invaluable. Molecular docking and molecular dynamics simulations could predict its binding affinity and conformational dynamics within the integrase active site. These studies could elucidate the role of the O-methyl group and the absence of a fluorine atom compared to the parent compound. For instance, the 4-fluoro atom of dolutegravir is known to make close contact with the viral DNA, and its absence in an analog would likely alter this interaction. nih.gov Computational models can predict these changes and guide the synthesis of new analogs with potentially improved properties. Such in silico evaluations have already been used to assess the potential of dolutegravir intermediates against other viral targets. nih.gov
New Derivatization Strategies for Expanding Chemical Space around the Dolutegravir Scaffold
The dolutegravir scaffold offers multiple sites for derivatization, allowing for the exploration of a vast chemical space. The synthesis of various impurities and related compounds of dolutegravir has demonstrated the feasibility of modifying different parts of the molecule. synzeal.comsynzeal.com These include alterations to the benzyl (B1604629) group, the core heterocyclic system, and the side chains.
Future derivatization strategies for analogs like this compound could focus on several key areas. One approach is to introduce different substituents on the benzyl ring to probe interactions with the enzyme active site. Another strategy could involve modifying the methyl group on the oxazine (B8389632) ring to influence the compound's conformational properties. The synthesis of dimer impurities also suggests that larger, more complex structures can be created from the dolutegravir core. nih.gov By systematically exploring these derivatization possibilities, researchers can generate a library of novel compounds for further investigation.
Potential as a Research Tool in Mechanistic Enzymology (without biological results)
Dolutegravir and its analogs serve as powerful tools for studying the mechanism of HIV-1 integrase. The ability of these inhibitors to bind to the intasome, the complex of integrase and viral DNA, allows for detailed structural and functional studies. nih.gov By comparing the binding of different analogs, such as dolutegravir and this compound, researchers can dissect the specific molecular interactions that are critical for inhibition.
The structural differences in this compound—specifically, the replacement of a hydroxyl group with a methoxy (B1213986) group and the removal of a fluorine atom—would likely alter its binding kinetics and thermodynamics. These differences can be precisely measured using biophysical techniques. Such studies, purely from a chemical and enzymatic perspective, can provide valuable information about the flexibility and adaptability of the integrase active site. Understanding how the enzyme accommodates these structural changes can inform the design of future inhibitors with novel mechanisms of action. The post-translational modification of integrase, such as acetylation, also plays a role in its function, and dolutegravir analogs could be used to probe how these modifications influence inhibitor binding. nih.gov
Development of Novel Analytical Techniques for Complex Mixtures
The analysis of dolutegravir and its related compounds in various matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is a commonly used technique for the quantitative analysis of dolutegravir in bulk drug and pharmaceutical dosage forms. nih.gov Methods have also been developed for the simultaneous determination of dolutegravir with other antiretroviral drugs in combination therapies. rjptonline.orgglobalresearchonline.net
Future research in this area will likely focus on developing even more rapid and efficient analytical methods. The use of ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) offers high sensitivity and selectivity for detecting dolutegravir and its metabolites in biological samples like human plasma. nih.gov The development of stability-indicating assay methods is also crucial for monitoring the degradation of dolutegravir and its analogs under various stress conditions. nih.gov For a novel compound like this compound, establishing validated analytical methods, such as HPLC and HPTLC, would be a prerequisite for any further chemical and biochemical studies. nih.gov These methods would be essential for quality control, purity assessment, and pharmacokinetic studies.
| Analytical Technique | Application | Key Parameters |
| HPLC | Quantitative analysis in bulk and dosage forms | C18 column, UV detection at ~260 nm. nih.govrjptonline.org |
| HPTLC | Determination in bulk drug and pharmaceutical dosage form | Silica gel plates, densitometric analysis. nih.gov |
| LC-MS/MS | Quantification in human plasma | Simple protein precipitation, high sensitivity. nih.gov |
| Stability-Indicating HPLC | Forced degradation studies | Analysis of degradation products under stress conditions. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
